molecular formula C23H21F2N7O2 B10958150 [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10958150
M. Wt: 465.5 g/mol
InChI Key: CJLUNEBNAGOIAL-UHFFFAOYSA-N
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Description

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a difluoromethyl group and a phenyl ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through cyclization reactions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or bromide under conditions that facilitate nucleophilic substitution.

    Attachment of the Phenyl Ring: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl ring to the pyrazolo[1,5-a]pyrimidine core.

    Formation of the Piperazine Derivative: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrazolo[1,5-a]pyrimidine core, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings and the piperazine moiety can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield difluorocarboxylic acids, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways suggests it could be developed into a drug for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating the associated biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.

    Triazolopyrimidines: These compounds have a triazole ring fused to a pyrimidine ring, offering different chemical and biological properties.

Uniqueness

The uniqueness of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone lies in its specific combination of functional groups and structural features. The presence of the difluoromethyl group, phenyl ring, and piperazine moiety contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H21F2N7O2

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C23H21F2N7O2/c1-29-18(7-8-26-29)23(34)31-11-9-30(10-12-31)22(33)16-14-27-32-19(20(24)25)13-17(28-21(16)32)15-5-3-2-4-6-15/h2-8,13-14,20H,9-12H2,1H3

InChI Key

CJLUNEBNAGOIAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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